molecular formula C14H18O B1605406 Cyclohexyl o-tolyl ketone CAS No. 2936-55-2

Cyclohexyl o-tolyl ketone

Cat. No.: B1605406
CAS No.: 2936-55-2
M. Wt: 202.29 g/mol
InChI Key: GUBCZWWDAXYIJJ-UHFFFAOYSA-N
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Description

Cyclohexyl o-tolyl ketone (CAS: 115534-81-1) is an aromatic ketone with a cyclohexyl group attached to a carbonyl carbon and an ortho-methyl-substituted phenyl (o-tolyl) group. Its molecular formula is C₁₃H₁₆O (MW: 188.26 g/mol). This compound is structurally characterized by the steric and electronic effects of the o-tolyl group, which influence its reactivity and applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

cyclohexyl-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBCZWWDAXYIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183587
Record name Cyclohexyl o-tolyl ketone
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Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2936-55-2
Record name Cyclohexyl(2-methylphenyl)methanone
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Record name Cyclohexyl o-tolyl ketone
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Record name Cyclohexyl o-tolyl ketone
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Record name Cyclohexyl o-tolyl ketone
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl o-tolyl ketone can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxaldehyde with 2-methylphenylmagnesium bromide, followed by oxidation. Another method includes the reaction of cyclohexylmagnesium bromide with o-tolualdehyde, followed by oxidation .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale organic synthesis techniques. The reaction conditions often involve the use of ferric (III) bromide in toluene at elevated temperatures (around 110°C) under an inert atmosphere .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl o-tolyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

Cyclohexyl o-tolyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl o-tolyl ketone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Cyclohexyl Phenyl Ketone

  • Structure : Cyclohexyl phenyl ketone (C₁₃H₁₆O) lacks the methyl substituent on the phenyl ring.
  • Reacts with sodium borohydride at a rate constant of 0.118 L/mol·s at 25°C, slower than acetophenone (0.242 L/mol·s) but faster than cyclopentyl phenyl ketone (0.074 L/mol·s) .
  • Stability : Stable at 250°C for 5.5 days without decomposition under high-pressure aqueous conditions .

Cyclopentyl Phenyl Ketone

  • Structure : Cyclopentyl group replaces cyclohexyl, reducing steric bulk.
  • Reactivity :
    • Lower reaction rate with sodium borohydride (0.074 L/mol·s at 25°C) compared to cyclohexyl phenyl ketone, likely due to reduced ring strain and electronic effects .
  • Synthetic Utility : Forms spiro compounds with 1,3-benzothiazoline derivatives under solvent-free conditions (yields: 56–92%) .

o-Chlorophenyl Cyclopentyl Ketone

  • Structure : Chlorine substituent on the phenyl ring introduces electron-withdrawing effects.

Cyclohexyl Methyl Ketone

  • Structure : Simpler alkyl-aryl ketone with a methyl group instead of o-tolyl.
  • Synthesis : Prepared via Grignard reactions or biomimetic methods using benzimidazolium salts as tetrahydrofolate coenzyme mimics .
  • Catalytic Reduction : Exhibits moderate enantioselectivity (e.g., 85% ee ) with bulky oxazaborolidine catalysts, outperformed by linear alkyl ketones due to entropic penalties .

Substituent Effects on Reactivity and Bioactivity

Steric and Electronic Influences

  • o-Tolyl vs. Phenyl : Replacing phenyl with o-tolyl in cyclohexyl ketones decreases biochemical potency by 10–30-fold in mutant IDH1 inhibitors, attributed to steric hindrance disrupting binding interactions .
  • Cyclohexyl vs. Cyclopropyl : Reducing ring size from cyclohexyl to cyclopropyl lowers inhibitor potency gradually, highlighting the importance of ring flexibility in molecular recognition .

Stability Under Harsh Conditions

  • High-Temperature Stability: Cyclohexyl phenyl ketone remains intact at 250°C for 5.5 days, whereas dialkyl sulfides decompose under similar conditions . No direct data exist for cyclohexyl o-tolyl ketone, but the o-tolyl group may enhance thermal stability due to increased steric protection of the carbonyl group.

Biomimetic Approaches

  • Cyclohexyl ketones are synthesized via one-carbon unit transfer reactions using benzimidazolium salts as tetrahydrofolate mimics, offering a green chemistry alternative .

Data Tables

Table 1: Reaction Rates of Cycloalkyl Phenyl Ketones with Sodium Borohydride (25°C)

Compound Rate Constant (L/mol·s)
Acetophenone 0.242
Cyclohexyl Phenyl Ketone 0.118
Cyclopentyl Phenyl Ketone 0.074
This compound Data not available

Source:

Table 2: Substituent Effects on Biochemical Potency

Substituent Relative Potency (vs. Cyclohexyl)
Cyclohexyl 1.0 (Reference)
o-Tolyl 0.03–0.1
Benzyl 0.03–0.1
Cyclopropyl 0.001–0.01

Source:

Biological Activity

Cyclohexyl o-tolyl ketone (COTK), with the chemical formula C14H18O, is an aromatic ketone characterized by a cyclohexyl group and an o-tolyl group attached to a carbonyl functional group. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research. Despite its potential applications, comprehensive studies on its biological activity remain limited. This article aims to summarize the available information on COTK's biological activity, including its chemical properties, potential mechanisms of action, and related research findings.

COTK is classified as an aromatic ketone. Its structure contributes to its reactivity, particularly through the carbonyl group, which can participate in various chemical reactions such as oxidation, reduction, and substitution:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Can be reduced to form secondary alcohols.
  • Substitution : Undergoes nucleophilic substitution reactions, especially at the carbonyl carbon.

Currently, there is no documented information detailing the specific mechanism of action of COTK in biological systems. However, it is known that ketones can interact with various molecular targets through nucleophilic addition reactions. The carbonyl carbon's reactivity allows for diverse interactions that may lead to different biological outcomes depending on the specific conditions and interacting partners involved.

Interaction Studies

Studies on related compounds suggest that this compound may exhibit notable reactivity with nucleophiles and electrophiles due to its carbonyl group's characteristics. While direct studies on COTK are sparse, insights can be drawn from research on similar aromatic ketones. For example:

  • Synthesis and Reactivity : COTK can serve as an intermediate in synthesizing complex organic molecules, indicating potential utility in medicinal chemistry.
  • Potential Biological Activities : Although specific biological activities have not been extensively documented for COTK itself, similar compounds have shown promise in various therapeutic applications. For instance, the interaction of aromatic ketones with enzymes may hint at potential enzyme inhibition or modulation activities.

Comparative Analysis with Similar Compounds

To better understand COTK's potential biological activity, it is beneficial to compare it with structurally similar compounds:

CompoundStructure TypeKnown Biological Activity
Cyclohexyl phenyl ketoneAromatic KetoneModerate antibacterial activity
Cyclohexyl methyl ketoneAromatic KetoneAntioxidant properties
Cyclohexyl ethyl ketoneAromatic KetonePotential anti-inflammatory effects

This table illustrates that while direct evidence for COTK's biological activity is lacking, related compounds exhibit various levels of biological significance.

Case Studies

While specific case studies focusing solely on COTK are not available, research into the broader category of cyclohexyl-substituted ketones provides context for future exploration. For instance:

  • Synthesis of Derivatives : The condensation reactions involving cyclohexyl-substituted aromatic ketones have led to the development of new compounds with enhanced biological activities.
  • Hydrogenation Studies : Research into asymmetric hydrogenation processes involving similar ketones suggests that modifications to the structure can significantly influence their reactivity and potential therapeutic effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl o-tolyl ketone
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